molecular formula C22H19F3N2O4S B2616545 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 946353-80-6

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2616545
CAS No.: 946353-80-6
M. Wt: 464.46
InChI Key: PYFMJWJAHSNKAT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a dihydropyridinone core substituted with a benzenesulfonyl group at position 3, methyl groups at positions 4 and 6, and an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4S/c1-14-12-15(2)27(21(29)20(14)32(30,31)16-8-4-3-5-9-16)13-19(28)26-18-11-7-6-10-17(18)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFMJWJAHSNKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the pyridinone core, sulfonylation, and the introduction of the trifluoromethylphenylacetamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that certain substituted amino derivatives derived from the pyridine structure possess notable activity against various bacterial strains .
  • Therapeutic Agent : The compound's mechanism of action involves interaction with specific molecular targets within biological pathways. This dual mechanism highlights its potential as a therapeutic agent capable of targeting multiple pathways simultaneously, which could be beneficial in treating complex diseases.
  • Drug Formulation : The physical and chemical properties of this compound make it suitable for use in drug formulation. Its stability and solubility characteristics can be optimized for enhanced bioavailability in pharmaceutical applications.

Agricultural Applications

  • Selective Herbicide : The compound has been identified as a selective herbicide, particularly effective when used in combination with safeners to enhance its herbicidal activity. This application is crucial for managing unwanted vegetation while minimizing damage to desirable crops.

Case Study 1: Antimicrobial Efficacy

A study published in ChemInform explored the synthesis and antimicrobial activity of various derivatives based on the core structure of the compound. Results indicated that specific modifications to the benzenesulfonyl group significantly enhanced the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal properties of this compound demonstrated its effectiveness in controlling weed species without adversely affecting crop yield. Field trials indicated a marked reduction in weed biomass when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent-Driven Functional Comparisons

Compound Key Substituents Primary Application
Target Compound Benzenesulfonyl, CF3-phenyl Medicinal (inferred)
Oxadixyl Methoxy, oxazolidinyl Pesticidal
Flumetsulam Triazolopyrimidine sulfonamide Herbicidal

Dihydropyridinone and Sulfonyl-Containing Analogs

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (, compound m) share the dihydropyridinone core but lack the benzenesulfonyl group. These analogs prioritize stereochemical complexity for selective enzyme inhibition (e.g., protease targeting) . In contrast, the benzenesulfonyl group in the target compound may enhance binding to sulfonyl-sensitive targets like tyrosine kinases or nuclear receptors.

Table 2: Structural and Functional Attributes

Feature Target Compound Compound m
Core Structure Dihydropyridinone Tetrahydropyrimidinone
Key Substituent Benzenesulfonyl 2,6-Dimethylphenoxy
Bioactivity Inference Enzyme/receptor inhibition Stereospecific enzyme modulation

Role of Trifluoromethyl vs. Hydroxyphenyl Groups

The compound S)-N-(1-((4,6-dioxo-1,4,5,6-)tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (, compound B13) incorporates a hydroxyphenyl group instead of trifluoromethyl. The hydroxyl group facilitates hydrogen bonding but may reduce metabolic stability compared to the electron-withdrawing CF3 group in the target compound . This contrast highlights the trade-off between polarity and stability in drug design.

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to hydroxyphenyl analogs, extending half-life .
  • Target Selectivity: Benzenesulfonyl groups may confer specificity for sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) over non-sulfonylated dihydropyridinones .
  • Contradictions : While pesticidal acetamides () prioritize lipophilicity for membrane penetration, the target compound’s trifluoromethyl and sulfonyl groups balance hydrophobicity and solubility for systemic distribution .

Biological Activity

Overview

The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features include a benzenesulfonyl group, a dimethyl-substituted pyridine ring, and an acetamide moiety. These characteristics suggest that the compound may interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzenesulfonyl group is known to modulate enzyme activity, while the dihydropyridine structure can influence calcium channel activity and other metabolic pathways. The trifluoromethyl group may enhance lipophilicity, improving membrane permeability and bioavailability.

Enzyme Inhibition

Research indicates that compounds structurally related to this molecule exhibit significant inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s. Similar compounds have shown IC50 values ranging from 46.42 µM to 157.31 µM against AChE, suggesting that our compound may possess comparable activity .
  • α-Glucosidase : This enzyme plays a vital role in carbohydrate metabolism. Compounds with similar dihydropyridine structures have demonstrated promising inhibitory effects on α-glucosidase, which could be beneficial in managing diabetes .

Anticancer Activity

The compound's structural motifs may also contribute to anticancer properties. Dihydropyridine derivatives have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the biological potential of dihydropyridine derivatives:

  • In vitro Studies : A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the functional groups significantly affect the biological activity of dihydropyridine derivatives. For instance, the introduction of a benzenesulfonyl group has been linked to enhanced enzyme inhibition and improved pharmacokinetic properties .
  • Pharmacological Profiling : In vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound. Initial findings suggest it may exhibit anti-inflammatory and analgesic properties, making it suitable for further development in pain management therapies.

Data Table: Biological Activity Summary

Biological ActivityRelated CompoundIC50 Value (µM)Reference
Acetylcholinesterase InhibitionSimilar Dihydropyridine46.42 - 157.31
α-Glucosidase InhibitionRelated DihydropyridineNot specified
Cytotoxicity against Cancer CellsDihydropyridine DerivativeSelective
Anti-inflammatory ActivityDihydropyridine ClassNot specified

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